molecular formula C12H11ClN2O2 B14665251 2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide CAS No. 37852-61-2

2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide

Cat. No.: B14665251
CAS No.: 37852-61-2
M. Wt: 250.68 g/mol
InChI Key: UNSJTDNXEIROJA-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide typically involves the formation of the isoxazole ring followed by the introduction of the propanamide moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often require the use of copper (I) or ruthenium (II) catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(3-phenyl-5-isoxazolyl)propanamide is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. Its chlorine atom and isoxazole ring make it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

37852-61-2

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

2-chloro-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C12H11ClN2O2/c1-8(13)12(16)14-11-7-10(15-17-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)

InChI Key

UNSJTDNXEIROJA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=NO1)C2=CC=CC=C2)Cl

Origin of Product

United States

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